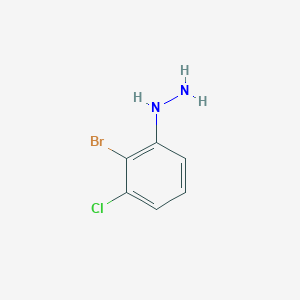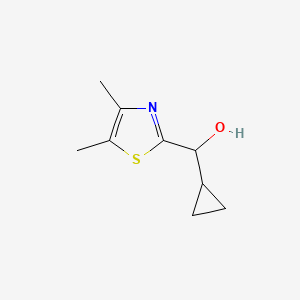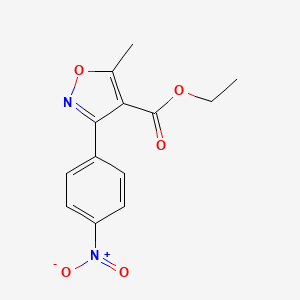![molecular formula C12H25NO B13086230 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13086230.png)
3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is an organic compound with the molecular formula C12H25NO This compound features a cyclohexyl ring substituted with an isopropyl group and an amino group, which is further connected to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanone, which undergoes alkylation with isopropyl bromide in the presence of a base like potassium carbonate to form 4-(propan-2-yl)cyclohexanone.
Amination: The ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon to yield 4-(propan-2-yl)cyclohexylamine.
Chain Extension: The final step involves the reaction of 4-(propan-2-yl)cyclohexylamine with 3-chloropropanol under basic conditions to form 3-{[4-(propan-2-yl)cyclohexyl]amino}propan-1-ol.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in 3-{[4-(propan-2-yl)cyclohexyl]amino}propan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form the corresponding alkyl halide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or catalytic hydrogenation.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products
Oxidation: 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-one.
Reduction: Secondary or tertiary amines.
Substitution: 3-{[4-(Propan-2-yl)cyclohexyl]amino}propyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclohexylamine derivatives on biological systems. It may serve as a model compound for understanding the interaction of similar molecules with biological targets.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may be exploited in the design of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism by which 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylamine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Propan-2-yl)cyclohexylamine: Lacks the propanol chain, making it less versatile in certain applications.
3-(Cyclohexylamino)propan-1-ol: Similar structure but without the isopropyl group, which may affect its chemical properties and reactivity.
N-(Cyclohexylmethyl)propan-1-amine: Different substitution pattern, leading to variations in physical and chemical properties.
Uniqueness
3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is unique due to the combination of the cyclohexyl ring, isopropyl group, and propanol chain. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C12H25NO |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
3-[(4-propan-2-ylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-10(2)11-4-6-12(7-5-11)13-8-3-9-14/h10-14H,3-9H2,1-2H3 |
InChI-Schlüssel |
HVJVYWIQUHNGAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


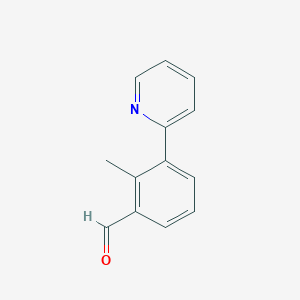

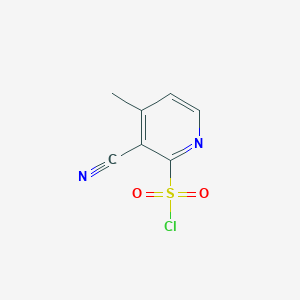
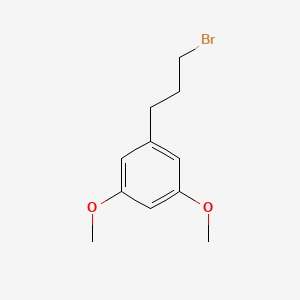
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
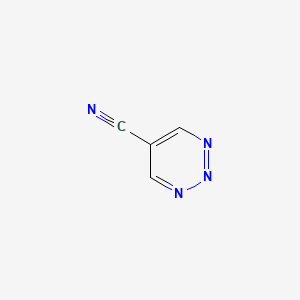
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
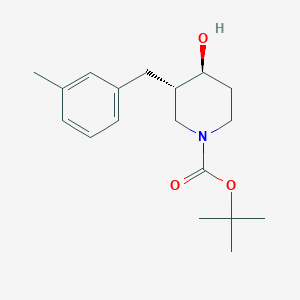
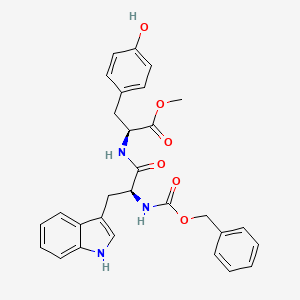
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
